molecular formula C12H15NO3 B079861 Ethyl 2-(4-acetamidophenyl)acetate CAS No. 13475-17-7

Ethyl 2-(4-acetamidophenyl)acetate

Cat. No. B079861
CAS RN: 13475-17-7
M. Wt: 221.25 g/mol
InChI Key: OOLUNZSKHFNSCD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetamidophenoxy)acetate is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol . The IUPAC name for this compound is ethyl 2-(4-acetamidophenoxy)acetate .


Synthesis Analysis

The synthesis of similar compounds like paracetamol (acetaminophen) involves the reactivity of different carbonyl groups . The solvent ethyl acetate is used to dissolve 4-aminophenol, giving quantitative yields of the isolated intermediate 4-acetamidophenyl acetate .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) . The Canonical SMILES for this compound is CCOC(=O)COC1=CC=C(C=C1)NC(=O)C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds like paracetamol (acetaminophen) are related to the electrophilic reactivities of carbonyls .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.25 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 6, an exact mass of 237.10010796 g/mol, and a topological polar surface area of 64.6 Ų .

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(4-acetamidophenyl)acetate is not available, similar compounds like 4-Acetamidophenol are considered hazardous and can be harmful if swallowed .

Future Directions

The synthesis of similar compounds like paracetamol (acetaminophen) is a significant area of study in the teaching of chemistry to early year undergraduate biosciences students . The practical synthesis of paracetamol was devised to reinforce their understanding and place it in a “real world” context .

properties

IUPAC Name

ethyl 2-(4-acetamidophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLUNZSKHFNSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438576
Record name Ethyl (4-acetamidophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-acetamidophenyl)acetate

CAS RN

13475-17-7
Record name Ethyl (4-acetamidophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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